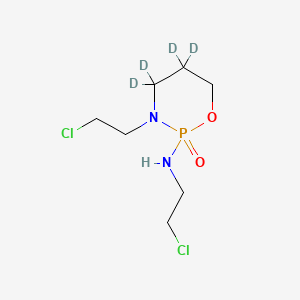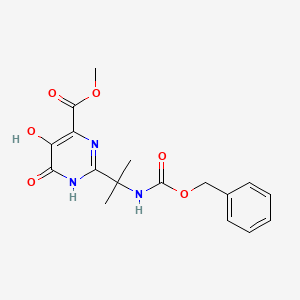
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a chemical compound with the molecular formula C27H20O5 and a molecular weight of 424.44 g/mol . It is used primarily as an intermediate in the synthesis of digallic acid . This compound is characterized by its pale yellow solid form and is known for its stability under standard storage conditions .
Preparation Methods
The synthesis of benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate typically involves the reaction of galic acid with benzyl alcohol in the presence of a suitable catalyst . The reaction conditions often include a controlled temperature environment and the use of solvents such as ethyl acetate or dimethyl sulfoxide (DMSO) . Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including digallic acid.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, alteration of cellular signaling pathways, and interaction with biomolecules such as proteins and nucleic acids . These interactions can lead to various biological outcomes, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be compared with other similar compounds, such as:
Galic Acid: A simpler form of the compound, known for its antioxidant properties.
Digallic Acid: A more complex derivative used in various chemical and biological applications.
Benzyl Esters: A class of compounds with similar structural features and diverse applications in organic synthesis.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O5/c28-23-16-20(26(29)30-18-19-10-4-1-5-11-19)17-24-25(23)32-27(31-24,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,28H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMYRWYMARPJCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C3C(=C2)OC(O3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675624 |
Source


|
| Record name | Benzyl 7-hydroxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-38-4 |
Source


|
| Record name | Benzyl 7-hydroxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
